Samarium(III) chloride hexahydrate

Overview

Description

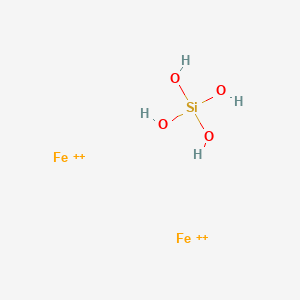

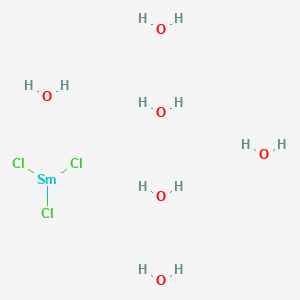

Samarium(III) chloride hexahydrate, also known as samarium trichloride hydrate, is an inorganic compound of samarium and chloride . It is a pale yellow salt that rapidly absorbs water to form a hexahydrate, SmCl3 · 6H2O . The compound has few practical applications but is used in laboratories for research on new compounds of samarium .

Synthesis Analysis

Samarium(III) chloride hexahydrate is prepared by the “ammonium chloride” route, which involves the initial synthesis of (NH4)2[SmCl5]. This material can be prepared from the common starting materials at reaction temperatures of 230 °C from samarium oxide . The pentachloride is then heated to 350-400 °C resulting in the evolution of ammonium chloride and leaving a residue of the anhydrous trichloride .Molecular Structure Analysis

The molecular formula of Samarium(III) chloride hexahydrate is SmCl3 · 6H2O . The Sm3+ centres are nine-coordinate, occupying trigonal prismatic sites with additional chloride ligands occupying the three square faces .Chemical Reactions Analysis

Samarium(III) chloride hexahydrate is a moderately strong Lewis acid, which ranks as “hard” according to the HSAB concept .Physical And Chemical Properties Analysis

Samarium(III) chloride hexahydrate appears as a light yellow crystalline solid . It has a density of 2.383 g/mL at 25 °C . The molecular weight of Samarium(III) chloride hexahydrate is 364.81 .Scientific Research Applications

Preparation of Other Samarium Salts

Samarium(III) chloride can be used as a starting point for the preparation of other samarium salts . This is due to its high reactivity and ability to form stable compounds with various anions.

Catalyst in Chemical Reactions

Samarium(III) chloride hexahydrate can act as a catalyst in certain chemical reactions . Its unique electronic structure allows it to facilitate a variety of reactions, improving their efficiency and selectivity.

Production of Organometallic Compounds

The anhydrous form of Samarium(III) chloride is used to prepare organometallic compounds of samarium, such as bis(pentamethylcyclopentadienyl)alkylsamarium(III) complexes . These complexes have applications in organic synthesis and materials science.

Research on New Compounds of Samarium

Samarium(III) chloride hexahydrate is used in laboratories for research on new compounds of samarium . The compound’s stability and reactivity make it an ideal candidate for the synthesis of novel samarium compounds.

Control of Fluid Equilibrium and pH Levels in Metabolic Systems

The chloride ion in Samarium(III) chloride hexahydrate can control fluid equilibrium and pH levels in metabolic systems . This makes it potentially useful in biological and medical research.

Laser Applications

Samarium is used in laser applications for its dielectric properties . Samarium(III) chloride hexahydrate, being a source of samarium ions, could potentially be used in the production of these lasers.

Production of Filter Glass

Samarium forms stable titanate compounds with useful dielectric properties . Samarium(III) chloride hexahydrate could potentially be used in the production of filter glass for Nd:YAG solid-state lasers.

Material Science Research

Due to its unique properties, Samarium(III) chloride hexahydrate is often used in material science research . It can be used to study the properties of samarium-containing materials and their potential applications.

Future Directions

Mechanism of Action

Target of Action

Samarium(III) chloride hexahydrate, also known as samarium trichloride, is an inorganic compound of samarium and chloride . It is primarily used in laboratories for research on new compounds of samarium

Mode of Action

The mode of action of Samarium(III) chloride hexahydrate is largely dependent on the specific context of its use. In general, it can act as a Lewis acid catalyst in the synthesis of a variety of materials . The Sm3+ centres are nine-coordinate, occupying trigonal prismatic sites with additional chloride ligands occupying the three square faces .

Result of Action

The results of the action of Samarium(III) chloride hexahydrate are highly context-dependent. In general, it can facilitate the synthesis of new compounds of samarium . The specific molecular and cellular effects would depend on the nature of these compounds and their interactions with their environment.

Action Environment

The action of Samarium(III) chloride hexahydrate can be influenced by various environmental factors. For instance, it rapidly absorbs water to form a hexahydrate . Its solubility in water is 92.4 g/100 mL at 10 °C . Therefore, the presence of water and the temperature can significantly affect its state and reactivity. It is also worth noting that it should be handled with care as it is classified as an irritant .

properties

IUPAC Name |

trichlorosamarium;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.6H2O.Sm/h3*1H;6*1H2;/q;;;;;;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXVNDKHBDRURNU-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.Cl[Sm](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H12O6Sm | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [Merck Index] Fine faintly yellow crystals; [MSDSonline] | |

| Record name | Samarium trichloride hexahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9172 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Samarium(III) chloride hexahydrate | |

CAS RN |

13465-55-9 | |

| Record name | Samarium chloride hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trichlorosamarium hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Isothiocyanatobicyclo[2.2.1]heptane](/img/structure/B77712.png)